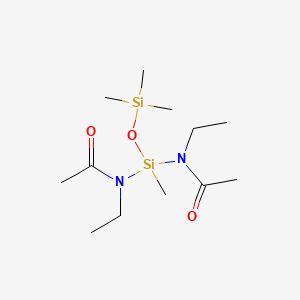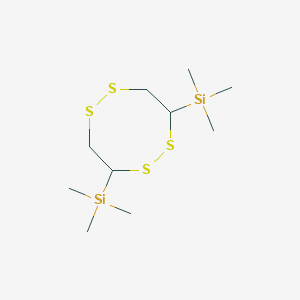
9-Methyltriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, specifically a derivative of triacontane, where a methyl group is attached to the ninth carbon atom in the chainThis compound is primarily found in natural sources such as plant waxes and insect cuticles, where it plays a role in protective and communicative functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant waxes. This process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale synthesis might also employ catalytic processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyltriacontane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Although less common, reduction reactions can convert any oxidized derivatives back to the parent hydrocarbon.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Restoration to the parent hydrocarbon.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
9-Methyltriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in insect communication and as a component of insect cuticular waxes, which are crucial for water retention and protection against pathogens.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 9-Methyltriacontane in biological systems is primarily related to its physical properties. As a component of cuticular waxes in insects, it forms a hydrophobic barrier that prevents water loss and protects against microbial invasion. In plants, it contributes to the formation of a protective layer on the surface, aiding in water retention and defense against environmental stressors .
Comparaison Avec Des Composés Similaires
2-Methyltriacontane: Another methyl-branched alkane with the methyl group on the second carbon.
3-Methyltriacontane: Similar structure with the methyl group on the third carbon.
Triacontane: The parent hydrocarbon without any methyl branching.
Uniqueness: 9-Methyltriacontane is unique due to its specific branching at the ninth carbon, which can influence its physical properties such as melting point and solubility. This specific structure can also affect its biological functions and interactions compared to other methyl-branched alkanes .
Propriétés
Numéro CAS |
85688-18-2 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
9-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(3)29-27-25-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
MXKLTXBVJPPEJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

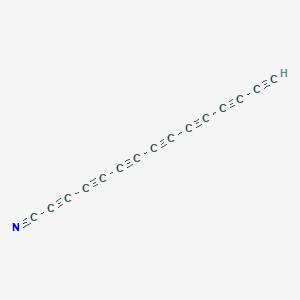
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)



![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
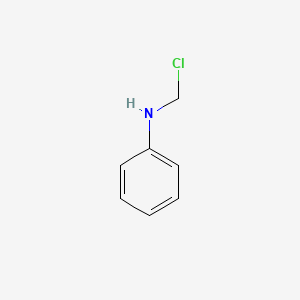
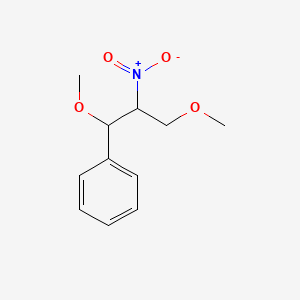
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

